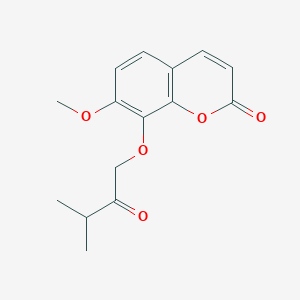
7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin
Übersicht
Beschreibung
7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin is a chemical substance with a decided structure . Its molecular formula is C15H16O5 . It has a molecular weight of 276.288 . The systematic name for this compound is 7-methoxy-8-(3-methyl-2-oxobutoxy)-2H-chromen-2-one .
Molecular Structure Analysis
The InChI key for 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin is WMIOLCAGBNQVFI-UHFFFAOYSA-N . The SMILES representation of the molecule is COc1ccc2ccc(=O)oc2c1OCC(=O)C©C .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
The synthesis of coumarin derivatives, including 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin, is significant in exploring naturally occurring coumarins from various plant species. Demyttenaere et al. (2004) describe the synthesis of several coumarins derived from scopoletin, highlighting the varied oxygenation patterns in these compounds (Demyttenaere et al., 2004). Al-Amiery et al. (2011) discuss the synthesis of new heterocyclic compounds from umbelliferone, a natural coumarin, leading to the creation of novel coumarin derivatives (Al-Amiery et al., 2011).
Natural Occurrence and Identification
Gray (1981) and Kumar et al. (1978) identify new coumarins, including variants of 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin, in Coleonema album and Seseli sibiricum, respectively. These studies highlight the natural occurrence of such coumarins in plant species (Gray, 1981); (Kumar et al., 1978).
Potential Therapeutic Applications
Research by Numonov et al. (2018) on coumarins from Prangos pabularia, including yuganin A, a derivative of 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin, suggests potential use in treating hyperpigmentation and as a skin-whitening agent (Numonov et al., 2018). Vianna et al. (2012) discuss the cytotoxicity of coumarins isolated from Pterocaulon species against glioma cells, indicating selective toxicity towards tumor cells (Vianna et al., 2012).
Photoluminescence and Chemical Properties
Song and Gao (2014) explore the photoluminescence of ethyl coumarin-3-carboxylate derivatives, providing insights into the optical properties of coumarin compounds (Song & Gao, 2014). Mir et al. (2014) study the optical properties of modified plant compounds, including a variant of 7-Methoxy-8-(2-oxo-3-methylbutoxy)coumarin, after gamma radiation, suggesting potential applications in radiation dosimetry (Mir et al., 2014).
Eigenschaften
IUPAC Name |
7-methoxy-8-(3-methyl-2-oxobutoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5/c1-9(2)11(16)8-19-15-12(18-3)6-4-10-5-7-13(17)20-14(10)15/h4-7,9H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIOLCAGBNQVFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)COC1=C(C=CC2=C1OC(=O)C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



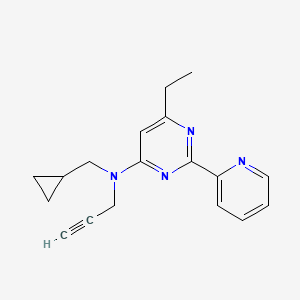

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2436173.png)
![1-[1,3-Dimethyl-2,6-dioxo-7-(2-pyrimidin-2-ylsulfanylethyl)purin-8-yl]piperidine-4-carboxamide](/img/structure/B2436174.png)

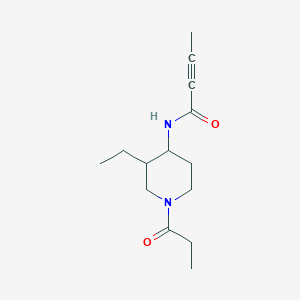
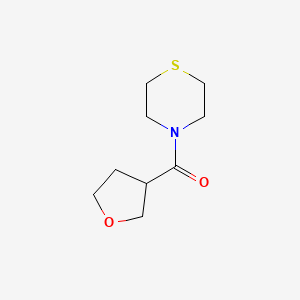
![cis-Hexahydro-furo[2,3-c]pyrrole](/img/structure/B2436183.png)
![3-amino-N-(3-fluorophenyl)-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2436184.png)
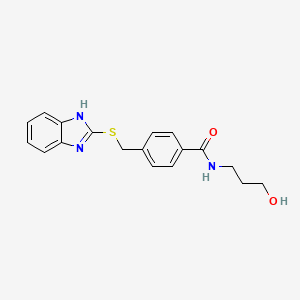
![2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-propan-2-ylacetamide](/img/structure/B2436189.png)

![2,5-dimethyl-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2436193.png)
![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2436194.png)